molecular formula C9H10F3N B2815629 (2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine CAS No. 2248172-72-5

(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine

Cat. No. B2815629
CAS RN: 2248172-72-5
M. Wt: 189.181
InChI Key: RESQMIYUPZMIFG-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine is a synthetic compound that is widely used in scientific research. It is also known as TFP or TFPAA, and it belongs to the class of phenethylamines. TFPAA is a potent and selective agonist of the trace amine-associated receptor 1 (TAAR1), which is a G protein-coupled receptor that is expressed in the brain and other tissues.

Mechanism of Action

TFPAA binds to TAAR1 with high affinity and activates the receptor through a G protein-dependent mechanism. TAAR1 activation leads to the inhibition of dopamine and serotonin reuptake transporters, resulting in increased extracellular levels of these neurotransmitters. TAAR1 activation also leads to the activation of adenylyl cyclase and the production of cyclic AMP, which can modulate the activity of ion channels and other signaling pathways.
Biochemical and Physiological Effects
TFPAA has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In the brain, TFPAA increases dopamine and serotonin release and modulates the activity of dopaminergic and serotonergic neurons. TFPAA also increases glucose uptake and glycogen synthesis in skeletal muscle and adipose tissue, suggesting a potential role in the regulation of glucose homeostasis. TFPAA has also been shown to have anti-inflammatory and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

TFPAA has several advantages for lab experiments, including its high potency and selectivity for TAAR1, its ability to cross the blood-brain barrier, and its stability in aqueous solutions. However, TFPAA also has some limitations, including its potential toxicity at high doses, its limited solubility in some solvents, and its potential for off-target effects on other receptors or enzymes.

Future Directions

There are several future directions for research on TFPAA and TAAR1. One area of interest is the development of TAAR1 agonists as potential therapeutics for metabolic disorders such as diabetes and obesity. Another area of interest is the identification of novel ligands for TAAR1 and the elucidation of the structural basis for TAAR1 activation. Finally, the role of TAAR1 in psychiatric disorders such as schizophrenia and addiction is an area of active investigation, and TFPAA may be a valuable tool for further research in this field.

Synthesis Methods

The synthesis of TFPAA involves the reaction of 2,4,5-trifluorobenzaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride. The resulting intermediate is then converted to TFPAA through a series of steps involving protection and deprotection of the amine group. The yield of TFPAA can be improved by using alternative reducing agents such as lithium aluminum hydride or borane-tetrahydrofuran.

Scientific Research Applications

TFPAA is a valuable tool for studying the function of TAAR1 and its role in various physiological processes. TAAR1 is involved in the regulation of neurotransmitter release, reward behavior, and metabolic homeostasis. TFPAA has been used to investigate the effects of TAAR1 activation on dopamine and serotonin release in the brain, as well as on glucose and lipid metabolism in peripheral tissues. TFPAA has also been used to identify novel ligands for TAAR1 and to screen for potential therapeutic agents for various diseases.

properties

IUPAC Name

(2S)-2-(2,4,5-trifluorophenyl)propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N/c1-5(4-13)6-2-8(11)9(12)3-7(6)10/h2-3,5H,4,13H2,1H3/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESQMIYUPZMIFG-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CN)C1=CC(=C(C=C1F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-(2,4,5-Trifluorophenyl)propan-1-amine

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